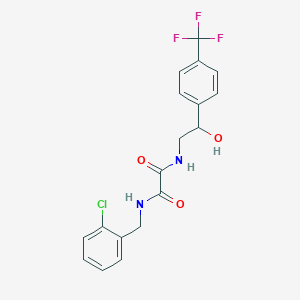

N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

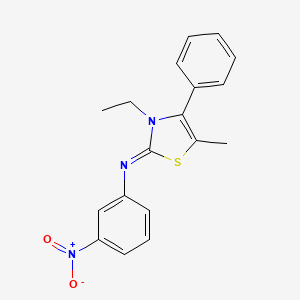

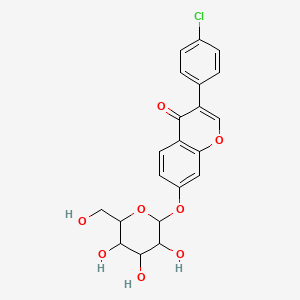

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzyl group would provide a planar, aromatic region; the trifluoromethyl group would add a region of high electronegativity; and the oxalamide group would provide sites for potential hydrogen bonding .Chemical Reactions Analysis

The compound could undergo a variety of reactions. For example, the benzyl group could undergo electrophilic aromatic substitution, and the oxalamide group could participate in reactions typical of amides .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of the polar oxalamide group and the aromatic benzyl group could influence its solubility, and the trifluoromethyl group could influence its reactivity .Applications De Recherche Scientifique

Cooperative Motion in Amorphous Polymers

A study by Meng et al. (1996) investigated the cooperative motion of polar side groups in amorphous polymers, specifically focusing on the interactions between azo and side groups in copolymers, leading to photoinduced birefringence. This research highlights the potential of such chemical structures in optical storage applications (Meng, Natansohn, Barrett, & Rochon, 1996).

Optical Image Storage

Matsuoka et al. (2000) explored the use of phenyl-silica hybrid films doped with azo-dye chromophores for optical image storage, using an optical poling technique. The findings suggest that the molecular interactions within these materials could stabilize polarized molecules, enhancing optical storage capabilities (Matsuoka, Kitaoka, Si, Fujita, & Hirao, 2000).

Electrocatalytic Reactions

Nutting, Rafiee, and Stahl (2018) reviewed the electrochemical properties and electrocatalytic applications of N-oxyl compounds, such as TEMPO and PINO. These compounds are used as catalysts for selective oxidation in organic synthesis, indicating the potential of related oxalamide compounds in electrochemical applications (Nutting, Rafiee, & Stahl, 2018).

Orientations Futures

Propriétés

IUPAC Name |

N-[(2-chlorophenyl)methyl]-N'-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClF3N2O3/c19-14-4-2-1-3-12(14)9-23-16(26)17(27)24-10-15(25)11-5-7-13(8-6-11)18(20,21)22/h1-8,15,25H,9-10H2,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBBEBRYKOSPDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClF3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2852395.png)

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2852403.png)

![[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2852407.png)

![N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2852411.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2852414.png)